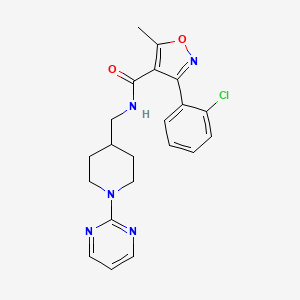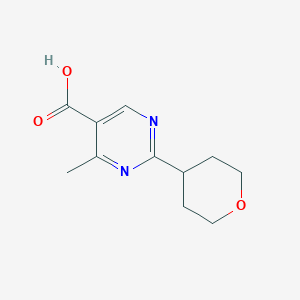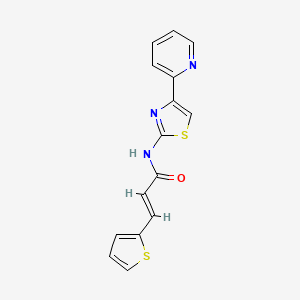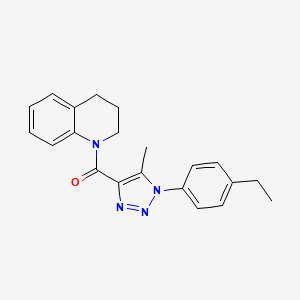
(3,4-二氢喹啉-1(2H)-基)(1-(4-乙基苯基)-5-甲基-1H-1,2,3-三唑-4-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-dihydroquinolin-1(2H)-yl)(1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanone is a synthetic compound with distinct structural features This compound is characterized by the presence of a dihydroquinoline moiety and a triazole ring, which are connected via a methanone linker
科学研究应用
Chemistry:
Used as intermediates in organic synthesis.
Acts as a building block for the synthesis of more complex molecules.
Biology:
May be used to design ligands for receptor studies.
Medicine:
Investigated for its potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Could be explored as a lead compound in drug development.
Industry:
Utilized in the production of specialty chemicals.
Applied in the manufacturing of advanced materials with specific functionalities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves multi-step organic reactions, starting with the preparation of individual components:
Formation of the dihydroquinoline moiety: This can be synthesized via the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
Synthesis of the triazole ring: This is usually achieved through a click reaction between an alkyne and an azide, in the presence of a copper catalyst.
Reaction Conditions:
Temperature: Typically, reactions are carried out at room temperature to moderate temperatures (20-80°C) to ensure optimal yield.
Solvents: Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and ethanol.
Catalysts: Copper sulfate and ascorbic acid are often used for the click reaction to form the triazole ring.
Industrial Production Methods: Industrial synthesis may involve scale-up processes with optimization of reaction conditions to enhance yield and purity. Continuous flow reactors can be employed to improve efficiency and safety in large-scale production.
化学反应分析
Types of Reactions:
Oxidation: The dihydroquinoline moiety can undergo oxidation to form quinoline derivatives.
Reduction: The methanone linker can be reduced to a methanol group using reducing agents like sodium borohydride.
Substitution: Various substitution reactions can occur at the aromatic rings, introducing different functional groups.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation.
Reducing agents: Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) for reduction.
Substitution reagents: Halogens, nitriles, or alkyl groups under electrophilic substitution conditions.
Major Products:
Oxidation products: Quinoline derivatives with different oxidation states.
Reduction products: Corresponding alcohol derivatives.
Substitution products: Aromatic rings with various substituents, leading to different derivatives with unique properties.
作用机制
The compound exerts its effects through various mechanisms, depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The triazole ring is known for its ability to bind to metal ions, which can facilitate interactions with biological macromolecules. The dihydroquinoline moiety may enhance its lipophilicity, aiding in membrane permeability and bioavailability.
相似化合物的比较
(3,4-dihydroquinolin-2-yl)(1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanone: Similar structure with a variation in the position of the dihydroquinoline moiety.
(3,4-dihydroquinolin-1(2H)-yl)(1-(4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanone: Similar structure with a different substituent on the aromatic ring.
Uniqueness: The specific arrangement of functional groups in (3,4-dihydroquinolin-1(2H)-yl)(1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanone provides unique chemical reactivity and potential biological activity. Its combination of a dihydroquinoline moiety and a triazole ring linked by a methanone group is not commonly found in other compounds, making it a distinctive molecule for various applications.
That should get you started. Need more info? Let’s keep going!
属性
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[1-(4-ethylphenyl)-5-methyltriazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-3-16-10-12-18(13-11-16)25-15(2)20(22-23-25)21(26)24-14-6-8-17-7-4-5-9-19(17)24/h4-5,7,9-13H,3,6,8,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRMOAQRIPPLDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N3CCCC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2528503.png)

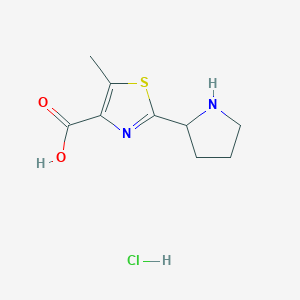
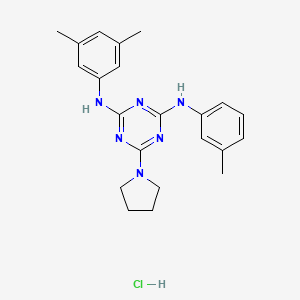

![ETHYL 1-[6-CHLORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE](/img/structure/B2528515.png)
![3-(3-piperidin-1-ylpropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2528516.png)
![{2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine](/img/structure/B2528517.png)
